molecular formula C8H10N2O2 B6322934 Methyl 2-amino-6-methylisonicotinate CAS No. 1029128-50-4

Methyl 2-amino-6-methylisonicotinate

Cat. No.: B6322934
CAS No.: 1029128-50-4
M. Wt: 166.18 g/mol
InChI Key: XXFVJWCKNWSTCY-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-methylisonicotinate is an organic compound with the molecular formula C8H10N2O2 It is a derivative of isonicotinic acid and features a methyl ester group at the 2-position and an amino group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-6-methylisonicotinate typically involves the esterification of 2-amino-6-methylisonicotinic acid. One common method includes the reaction of 2-amino-6-methylisonicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester . Another method involves the use of microwave-induced regioselective methoxylation followed by esterification .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reaction technologies to enhance yield and purity. This method involves the sequential microwave-induced reactions followed by flow reaction hydrogenation .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-6-methylisonicotinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: 2-amino-6-methylisonicotinic acid.

    Reduction: 2-amino-6-methylisonicotinamide.

    Substitution: Various substituted derivatives depending on the alkyl halide used.

Scientific Research Applications

Methyl 2-amino-6-methylisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-6-methylisonicotinate involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes, modulating their activity. The compound may also participate in pathways involving the synthesis of nucleotides and other essential biomolecules .

Comparison with Similar Compounds

Uniqueness: Methyl 2-amino-6-methylisonicotinate is unique due to the presence of both an amino group and a methyl group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for the synthesis of specialized derivatives with potential therapeutic applications .

Properties

IUPAC Name

methyl 2-amino-6-methylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-6(8(11)12-2)4-7(9)10-5/h3-4H,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFVJWCKNWSTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697605
Record name Methyl 2-amino-6-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029128-50-4
Record name Methyl 2-amino-6-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 50 ml of MeOH is added drop wise acetyl chloride (3 ml) at room temperature. After 15 min, 2-amino-6-methylisonicotinic acid (2.3 g) is added and the mixture is stirred overnight at 50° C. After concentrating the solution, the resulting residue is suspended in acetone and then filtered and dried at 50° C. in vacuum, to yield 2-amino-6-methylisonicotinic acid methyl ester (4.1 g). HPLC: Rt=0.91 min (method D)
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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